molecular formula C7H5NOS B12426513 2(3H)-Benzothiazolone-d4

2(3H)-Benzothiazolone-d4

Cat. No.: B12426513
M. Wt: 155.21 g/mol
InChI Key: YEDUAINPPJYDJZ-RHQRLBAQSA-N
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Description

2(3H)-Benzothiazolone-d4: is a deuterated derivative of 2(3H)-benzothiazolone, a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-benzothiazolone-d4 typically involves the deuteration of 2(3H)-benzothiazolone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2(3H)-benzothiazolone with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzothiazolone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring. For example, halogenation using reagents like bromine (Br2) or chlorine (Cl2) can produce halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Halogenated benzothiazolone derivatives

Scientific Research Applications

2(3H)-Benzothiazolone-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2(3H)-benzothiazolone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing the efficacy of antimicrobial agents . The deuterium atoms in the molecule can also influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

    2(3H)-Benzothiazolone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.

    Benzothiazole: A related heterocyclic compound with a similar structure but lacking the carbonyl group at the 2-position.

    Benzoxazole: Another heterocyclic compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.

Uniqueness: 2(3H)-Benzothiazolone-d4 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and metabolic studies

Properties

Molecular Formula

C7H5NOS

Molecular Weight

155.21 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D

InChI Key

YEDUAINPPJYDJZ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)S2

Origin of Product

United States

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